(+)-trans-Rose oxide
Description
Contextual Significance as a Monoterpene Cyclic Ether in Chemical Biology
(+)-trans-Rose oxide is classified as a monoterpene cyclic ether. mdpi.com Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. frontiersin.org The structure of this compound is characterized by a tetrahydropyran (B127337) ring substituted with a methyl group and a 2-methylpropenyl group. nih.gov This cyclic ether structure is crucial to its chemical properties and biological activity.
In the realm of chemical biology, the significance of this compound lies in its role as a semiochemical, a chemical substance that carries a message. These molecules are pivotal in the interactions between organisms. The study of such compounds provides insights into ecological relationships and the biochemical pathways that produce them. Research into monoterpenoids like rose oxide also explores their potential applications, stemming from their biological activities. researchgate.net
Occurrence and Stereoisomeric Landscape in Natural Systems
Natural Presence in Plant Essential Oils (e.g., Rosa damascena, Pelargonium spp.)
This compound is a naturally occurring compound found as a minor, yet impactful, constituent in the essential oils of various aromatic plants. researchgate.net It is notably present in the essential oil of Damask rose (Rosa damascena), contributing to its characteristic floral scent. nih.govontosight.ai Studies on different cultivars of Rosa damascena have shown varying concentrations of rose oxide, highlighting the influence of genetic and environmental factors on its production. nih.govresearchgate.net For instance, one study on Iranian damask rose cultivars found that the rose oxide content ranged from 0.06% to 0.15%. nih.gov Another analysis reported the highest amount of rose oxide in the Viduja population at 0.8%.
The compound is also a key component of geranium oil, derived from plants of the Pelargonium genus, such as Pelargonium graveolens (rose-scented geranium). agrifoodscience.comessentialoil.in Research on Pelargonium graveolens has identified cis-rose oxide as a significant component, with concentrations varying based on geographical origin and drying methods. agrifoodscience.com For example, one study reported cis-rose oxide content ranging from 0.71% to 3.15% in essential oil from rose-scented geranium, depending on the drying method used.
Overview of Rose Oxide Stereoisomers (cis/trans, Enantiomeric Forms)
Rose oxide exists as four possible stereoisomers due to the presence of two chiral centers in its structure. These are categorized into cis and trans diastereomers, each having a pair of enantiomers ((+)- and (−)-). wikipedia.org The specific stereoisomers are:
(+)-cis-Rose oxide and (−)-cis-Rose oxide
this compound and (−)-trans-Rose oxide
Academic Rationale for Research on this compound
The academic interest in this compound, and its isomers, is multifaceted. A primary driver is its importance in the fragrance and flavor industries. researchgate.netessentialoil.in Understanding the synthesis, sensory perception, and natural occurrence of each stereoisomer allows for better quality control and the creation of novel scents and tastes.
From a chemical standpoint, the synthesis of specific stereoisomers of rose oxide presents a significant challenge and a showcase for stereoselective synthesis methodologies. researchgate.net Researchers continuously explore more efficient and environmentally friendly methods for its production, moving away from harsh chemical processes. researchgate.net
In the field of oenology, the study of rose oxide isomers is crucial for understanding the aroma profiles of certain wines, like Gewürztraminer, where it contributes to the characteristic lychee and rose notes. wikipedia.orgresearchgate.net Research has shown that the presence and ratio of rose oxide isomers, even at low concentrations, can have a significant impact on the final aroma of the wine. mdpi.comacs.org
Structure
3D Structure
Properties
CAS No. |
5258-10-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
CZCBTSFUTPZVKJ-VHSXEESVSA-N |
SMILES |
CC1CCOC(C1)C=C(C)C |
Isomeric SMILES |
C[C@H]1CCO[C@@H](C1)C=C(C)C |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Rose Oxide Formation
Identification of Biosynthetic Precursors and Metabolic Routes
The biosynthesis of rose oxide originates from the broader terpenoid pathway, which produces a vast array of plant secondary metabolites. Specific molecules have been identified as key precursors and intermediates that are channeled into the formation of the characteristic tetrahydropyran (B127337) structure of rose oxide.
Citronellol (B86348) as a Central Biosynthetic Precursor
Research has firmly established the acyclic monoterpene alcohol citronellol as the primary precursor for the biosynthesis of rose oxide. aidic.itresearchgate.netsemanticscholar.orgresearchgate.net Its structural backbone is the direct foundation upon which the subsequent enzymatic reactions build to form the cyclic ether. The conversion of citronellol to rose oxide has been observed and studied in various natural systems, including plants like Pelargonium graveolens (rose-scented geranium) and Rosa damascena (Damask rose), as well as through biotransformation by various microorganisms such as Pseudomonas spp. and Penicillium spp. aidic.itscielo.brresearchgate.netresearchgate.net Feeding studies using labeled versions of citronellol have confirmed its direct incorporation into the rose oxide molecule in planta, solidifying its role as the central starting material. acs.org
Elucidation of Other Putative Intermediates (e.g., Geraniol (B1671447), Allylic Hydroperoxides, Diols)
While citronellol is the direct precursor, its own formation and the subsequent steps toward rose oxide involve several other key molecules.
Geraniol: Geraniol is a crucial upstream intermediate. In plants like rose-scented geranium, the biosynthesis of monoterpenoids begins with geranyl diphosphate (B83284) (GPP). frontiersin.orgnih.gov A geraniol synthase enzyme converts GPP to geraniol. frontiersin.orgresearchgate.net Subsequently, geraniol is reduced to form citronellol. researchgate.netresearchgate.net Therefore, geraniol is a precursor to citronellol rather than a direct intermediate to rose oxide from the main pathway.
Allylic Hydroperoxides and Diols: The transformation from the acyclic citronellol to the cyclic rose oxide necessitates oxidation. Chemical synthesis models and biological studies suggest a pathway involving the formation of hydroxylated intermediates. The most accepted route involves the oxidation of citronellol to form allylic hydroperoxides. core.ac.ukresearchgate.net These unstable intermediates are then reduced to the corresponding more stable diols (also referred to as rose glycols). core.ac.uk Finally, acid-catalyzed or enzymatic cyclization of these diols via intramolecular dehydration yields the tetrahydropyran ring of rose oxide. google.com
Activated Precursors: In living systems, precursors are often activated to facilitate enzymatic reactions. Studies on Pelargonium graveolens have shown that deuterium-labeled citronellyl diphosphate and citronellyl β-d-glucoside were both successfully converted into cis- and trans-rose oxide. acs.org This indicates that plants can store and transport citronellol in these conjugated forms, which can then be channeled into the biosynthetic pathway. Citronellyl diphosphate was found to be a more efficient precursor in these experiments. acs.org
Table 1: Key Precursors and Intermediates in Rose Oxide Biosynthesis
| Compound | Type | Role in Pathway |
|---|---|---|
| Geranyl Diphosphate (GPP) | Activated Precursor | Initial C10 building block for monoterpenes. |
| Geraniol | Upstream Precursor | Formed from GPP; subsequently reduced to citronellol. frontiersin.orgresearchgate.net |
| Citronellol | Central Precursor | The direct acyclic precursor that undergoes oxidative cyclization. aidic.itsemanticscholar.org |
| Citronellyl Diphosphate | Activated Precursor | An activated form of citronellol, efficiently converted to rose oxide. acs.org |
| Citronellyl β-d-glucoside | Storage/Transport Form | A glucosidated form of citronellol, also converted to rose oxide. acs.org |
| Allylic Hydroperoxides | Putative Intermediate | The initial product of citronellol oxidation. core.ac.ukresearchgate.net |
| Diols (Rose Glycols) | Putative Intermediate | Formed from the reduction of hydroperoxides; the direct precursor to cyclization. core.ac.uk |
Enzymatic Biotransformation Processes in Natural Systems
The conversion of citronellol and its derivatives into rose oxide is not spontaneous but is catalyzed by specific enzymes within the plant's metabolic machinery. These enzymes ensure the reaction proceeds with high selectivity.
Plant-Derived Enzymatic Systems
The biosynthesis occurs primarily in specialized plant tissues, such as the glandular trichomes on the leaves of Pelargonium species. frontiersin.orgnih.gov Within the cells of these trichomes, a suite of enzymes works in concert to produce the final volatile compound.
Characterization of Specific Enzymes (e.g., Cytochrome P450 Monooxygenases, Hydrolases, Transferases)
While a specific "rose oxide synthase" has not been isolated and characterized from plants, research points to the involvement of several enzyme families that perform the necessary chemical transformations.
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is renowned for its ability to catalyze the oxidation of a wide variety of organic molecules, including inert carbon-hydrogen (C-H) bonds. nih.govnih.gov P450s are considered the primary candidates for the initial and critical step of allylic oxidation of citronellol. researchgate.netscielo.brebi.ac.uk Their catalytic mechanism is well-suited to introduce a hydroxyl group at the specific allylic position required to initiate cyclization. nih.gov Research projects have focused on engineering P450 enzymes, such as P450BM3 variants, specifically for the efficient oxidation of citronellol to rose oxide precursors, underscoring the suitability of this enzyme class for the reaction. ukri.org
Hydrolases: These enzymes are likely involved in releasing free citronellol from its conjugated storage forms. For instance, a glycoside hydrolase (glucosidase) would be required to cleave the sugar moiety from citronellyl β-d-glucoside to make the precursor available for the P450 enzymes. scielo.br
Transferases: Specifically, glycosyltransferases are responsible for creating the storage forms, such as citronellyl β-d-glucoside, by transferring a sugar molecule to citronellol. This process can sequester the volatile compound, regulate its availability, and facilitate its transport within the plant. scielo.br
Table 2: Putative Enzymes in the Rose Oxide Biosynthetic Pathway
| Enzyme Class | Proposed Function | Step in Pathway |
|---|---|---|
| Geraniol Synthase | Catalyzes the formation of geraniol from GPP. | Precursor Formation |
| Alcohol Dehydrogenase / Reductase | Reduces geraniol to citronellol. | Precursor Formation researchgate.net |
| Cytochrome P450 Monooxygenase | Catalyzes the specific allylic oxidation of citronellol. | Oxidation scielo.brukri.org |
| Hydrolase (e.g., Glucosidase) | Releases free citronellol from storage forms like glucosides. | Precursor Mobilization scielo.br |
| Glycosyltransferase | Converts citronellol into storage/transport forms. | Precursor Sequestration scielo.br |
Mechanistic Studies of Allylic Oxidation and Subsequent Cyclization in Planta
The in-planta mechanism for converting citronellol to (+)-trans-rose oxide is an elegant example of oxidative cyclization, a key strategy in natural product biosynthesis. nih.gov
The process is initiated by a cytochrome P450 enzyme, which activates molecular oxygen to perform a highly specific oxidation. The enzyme abstracts a hydrogen atom from the allylic carbon (C7) of the citronellol molecule. This creates a substrate radical and a highly reactive hydroxyl radical within the enzyme's active site, which immediately "rebounds" to the substrate, forming a hydroxylated intermediate (a diol). nih.gov
Following this enzymatic oxidation, the newly formed diol undergoes an intramolecular etherification (cyclization). This step involves the nucleophilic attack of the original hydroxyl group of citronellol onto the newly oxidized and now electrophilic carbon center. This reaction, likely facilitated by the acidic microenvironment of an enzyme active site or occurring spontaneously, results in the closure of the tetrahydropyran ring and the elimination of a water molecule, yielding the final rose oxide structure. The stereochemistry of the final product, whether cis or trans, is determined by the specific orientation of the substrate within the enzyme's active site during the oxidation and cyclization steps.
Microbial Biotransformation Systems
Microorganisms offer a promising avenue for the production of rose oxide through the biotransformation of citronellol. Various fungi, bacteria, and yeasts have been identified for their capacity to perform this conversion, often with high selectivity. researchgate.netcolab.ws
Several fungal species have been shown to effectively convert citronellol into rose oxide.
Penicillium sp. : Sporulated surface cultures of Penicillium species can convert citronellol into both cis- and trans-rose oxides. scielo.br In some studies, Penicillium sp. strains, when grown in a mineral medium with citronellol as the sole carbon source, produced significantly higher concentrations of rose oxides compared to growth in a richer medium. scielo.br For instance, concentrations have been reported to vary from 30 to 70 mg/L for the cis-isomer and 12 to 31 mg/L for the trans-isomer. aidic.it The bioconversion by Penicillium roqueforti is noted to be enantioselective, yielding more of the chiral cis-rose oxide. nih.gov
Botrytis cinerea : In 1987, research described the biotransformation of citronellol using the noble grape rot fungus, Botrytis cinerea. scielo.br The primary metabolites identified were products of ω-hydroxylation, but this early work paved the way for further investigation into fungal bioconversions of citronellol. scielo.br
Aspergillus sp. : Strains of Aspergillus niger have demonstrated the ability to convert citronellol into cis- and trans-rose oxides, as well as nerol (B1678202) oxide. nih.govresearchgate.net In headspace analysis, the relative content of these products reached up to 54% for cis-rose oxide and 21% for trans-rose oxide. nih.gov
| Fungus | Substrate(s) | Key Products | Reference |
|---|---|---|---|
| Penicillium sp. | Citronellol | cis- and trans-Rose oxide, 3,7-dimethyl-1,6-octadien-3-ol | scielo.br |
| Penicillium roqueforti | (R)-(+)- and (S)-(-)-Citronellol | cis- and trans-Rose oxide (enantioselective) | nih.gov |
| Botrytis cinerea | Citronellol | 2,6-dimethyl-1,8-octadienol, (E)-2,6-Dimethyl-2-octen-1,8-diol | scielo.br |
| Aspergillus niger | (R)-(+)- and (S)-(-)-Citronellol | cis- and trans-Rose oxide, Nerol oxide | nih.govresearchgate.net |
| Rhizopus oryzae | (S)-Citronellol | 7-hydroxy citronellol, Rose oxide, Rose glycol, Isopulegol | longdom.org |
Bacterial systems, particularly within the genus Pseudomonas, have been investigated for rose oxide production. Strains of Pseudomonas spp. have been shown to convert citronellol into cis- and trans-rose oxides, achieving yields of approximately 29.67 mg/L. researchgate.netaidic.itresearchgate.net These bacterial biotransformations are significant because they confirm that the conversion is enzymatic, as no auto-oxidation products were found in control experiments. aidic.itresearchgate.net The Pseudomonas strains also exhibited impressive resistance to high concentrations of the terpene substrate. researchgate.netresearchgate.net One study observed that a Pseudomonas spp. strain converted (R)-(+)-β-Citronellol into (+)-cis-Rose oxide and this compound in a 65/35 ratio. aidic.it
Yeast, a cornerstone of fermentation, also plays a role in the formation of rose oxide, particularly in wine.
Saccharomyces cerevisiae : During alcoholic fermentation, S. cerevisiae can produce both stereoisomers of rose oxide. researchgate.net Research using deuterated water has shown that yeast can reduce the precursor 3,7-dimethyl octa-2,5-dien-1,7-diol (geranyl diol I) to form 3,7-dimethyl-5-octen-1,7-diol (citronellyl diol I). researchgate.netnih.gov This diol then undergoes acid-catalyzed cyclization to yield cis- and trans-rose oxide. researchgate.netnih.gov This reductive metabolic activity means that yeast actively modifies grape-derived compounds to create new aroma profiles. nih.govnih.gov However, in some contexts, such as lychee wine fermentation, the high concentration of cis-rose oxide present in the original juice can be dramatically reduced to trace levels by S. cerevisiae. oup.com
Non-Saccharomyces Yeasts : Co-fermentation using non-Saccharomyces yeasts like Hanseniaspora vineae with S. cerevisiae has been shown to generate higher amounts of certain volatile compounds, including cis-rose oxide, in icewine. frontiersin.org
The precise enzymatic pathways for microbial rose oxide formation are complex and involve several enzyme classes.
Oxidation : The initial and critical step is the oxidation of citronellol. Cytochrome P-450 monooxygenases are frequently suggested as the catalysts for this first oxy-functionalization step in both fungi and bacteria. scielo.brukri.org These enzymes hydroxylate the citronellol molecule at a specific position. Laccase enzymes have also been studied for their ability to oxidize citronellol to rose oxide diastereomers in the presence of mediators. researchgate.netresearchgate.net
Hydration and Cyclization : Following the initial oxidation, subsequent steps are thought to be catalyzed by hydrolase and transferase enzymes, leading to the cyclized rose oxide structure. scielo.br In yeast, the pathway involves reductases that convert geranyl diol I to citronellyl diol I, which then cyclizes under acidic conditions. nih.gov
Other Enzymatic Activities : Lipases, enzymes that hydrolyze fats, have also been employed in chemo-enzymatic routes. For example, lipases from Pseudomonas cepacia have been used for the kinetic resolution of racemic rose oxide precursors, allowing for the production of nonracemic rose oxides. researchgate.net
| Enzyme Class | Proposed Role | Microorganism/System | Reference |
|---|---|---|---|
| Cytochrome P-450 Monooxygenase | Initial hydroxylation of citronellol | Fungi (e.g., Penicillium sp.), Bacteria | scielo.brukri.org |
| Reductase | Reduction of geranyl diol I to citronellyl diol I | Yeast (Saccharomyces cerevisiae) | nih.gov |
| Laccase | Oxidation of citronellol to rose oxide diastereomers | Enzymatic (in vitro) | researchgate.netresearchgate.net |
| Hydrolase / Transferase | Subsequent steps after initial oxidation | Fungi | scielo.br |
| Lipase | Kinetic resolution of racemic precursors | Chemo-enzymatic (e.g., from Pseudomonas cepacia) | researchgate.net |
Yeast Metabolism and Biotransformation During Fermentation (e.g., Saccharomyces cerevisiae)
Stereochemical Control and Specificity in Biosynthetic Pathways
The stereochemistry of rose oxide is crucial as different isomers possess distinct aroma characteristics. acgpubs.org Biological pathways often exhibit remarkable stereochemical control.
The synthesis of rose oxide from citronellol is inherently stereoselective. The specific enantiomer of the starting citronellol dictates the enantiomeric form of the resulting rose oxide. scentree.coresearchgate.net For example, in natural geranium plants, the dominant (-)-diastereoisomers of cis- and trans-rose oxide are derived from (-)-(4S)-citronellol. acgpubs.org
Microbial biotransformations are frequently enantioselective. For instance, the conversion of citronellol by Aspergillus niger and Penicillium roqueforti is highly selective, producing significantly more of the cis-isomer than the trans-isomer, with cis/trans ratios reaching up to 95/5. nih.gov Similarly, a Pseudomonas spp. strain showed a preference for the cis-isomer, which is thermodynamically more stable. aidic.it
In winemaking, the stereochemistry is dynamic. While a certain enantiomeric ratio of cis-rose oxide exists in the grape must, the metabolic activity of yeast during fermentation can alter this ratio. nih.gov Studies have shown that the (−)-cis/(+)-cis ratio of cis-rose oxide is substantially lower in fermented wines compared to the unfermented must. researchgate.net This is because yeast metabolism introduces (+)-cis-rose oxide through its own reductive pathways, demonstrating that the final stereochemical profile is a result of both the initial plant biosynthesis and subsequent microbial modification. researchgate.netnih.gov
Analysis of Enantioselective and Diastereoselective Biotransformations
The biotechnological production of rose oxide often utilizes citronellol as a starting material, which can be converted into cis- and trans-rose oxides by various microorganisms, including fungi and bacteria. researchgate.netresearchgate.net Studies have demonstrated that these biotransformations can be highly selective, favoring the formation of specific stereoisomers.
For instance, the biotransformation of citronellol by certain fungal strains, such as Aspergillus niger and Penicillium roqueforti, has been shown to be enantioselective, yielding a higher proportion of the chiral cis-rose oxide over the trans-rose oxide, with cis/trans ratios reaching up to 95:5. researchgate.netnih.gov Similarly, laccase-catalyzed oxidation of citronellol has been found to be diastereomerically cis-selective. tandfonline.com This inherent selectivity of microbial enzymes is a key factor in producing rose oxide with desired olfactory properties, as the different stereoisomers possess distinct aroma profiles. acgpubs.org
The enzymatic conversion is not limited to citronellol. In grape berries (Vitis vinifera), geraniol can be stereoselectively reduced to (S)-citronellol, which then serves as the precursor for the formation of cis- and trans-rose oxide. researchgate.netnih.gov This multi-step enzymatic pathway highlights the complexity of rose oxide biosynthesis in plants. Furthermore, research has explored the use of engineered enzymes, such as variants of P450BM3, to achieve selective oxidation of citronellol to rose oxide, demonstrating the potential for developing highly specific biocatalytic processes. ukri.org
Influence of Substrate Stereochemistry on Product Stereoisomeric Ratios
The stereochemistry of the initial substrate plays a crucial role in determining the final stereoisomeric ratio of the rose oxide products. The use of specific enantiomers of a precursor can direct the enzymatic reaction towards the synthesis of a particular rose oxide isomer.
For example, the synthesis of (+)-cis-rose oxide has been achieved from R-(+)-methylcyclohexanone. scielo.br In another instance, the biotransformation of (R)-(+)-β-Citronellol by the bacterial strain L1B2P resulted in the formation of (+)-cis-Rose oxide and this compound in a 65/35 ratio. aidic.it This demonstrates that the chirality of the starting citronellol molecule directly influences the chirality of the resulting rose oxide isomers.
The stereoselective reduction of geraniol to (S)-citronellol in grape berries is a key step, as (S)-citronellol is the precursor to the potent odorant cis-(2S,4R)-rose oxide. researchgate.netnih.govcapes.gov.br This highlights that the enzymatic machinery in plants is tailored to produce specific enantiomers. Similarly, the synthesis of optically active rose oxide can be controlled through the use of specific enantiomers of citronellol as the starting material. researchgate.net For instance, (-)-cis-rose oxide can be stereoselectively synthesized from (S)-citronellol. researchgate.net
The choice of catalyst can also influence the stereochemical outcome. For example, the palladium-BINAP-catalyzed cyclization of (3S)-3,7-dimethyl-6,7-octadien-1-ol can yield a mixture of cis- and trans-rose oxide, with the ratio being dependent on the specific chiral ligand used. lookchem.com This interplay between substrate stereochemistry and catalyst selection allows for a degree of control over the final product distribution.
Advanced Chemical Synthesis Methodologies for Rose Oxide Stereoisomers
Strategies for Total Synthesis of Rose Oxide
The total synthesis of rose oxide isomers is most commonly achieved from citronellol (B86348), which serves as a chiral precursor. scentree.co The key transformation involves the formation of the characteristic tetrahydropyran (B127337) ring structure.
One of the most established and industrially significant methods for rose oxide production is the photooxygenation of citronellol. wikipedia.orgnih.gov This process utilizes light energy to activate molecular oxygen, leading to the formation of key intermediates that can be subsequently converted to rose oxide. photobiology.com The choice of the starting citronellol enantiomer dictates the stereochemistry of the final product. scentree.co
The core of the photooxygenation method is the Schenck ene reaction, where singlet oxygen (¹O₂) reacts with an alkene possessing an allylic hydrogen. ic.ac.ukwikipedia.org Singlet oxygen is an electronically excited state of molecular oxygen, typically generated photochemically using a sensitizer, such as Rose Bengal or methylene (B1212753) blue, which absorbs light and transfers the energy to ground-state triplet oxygen. nih.govic.ac.ukwikipedia.org
The mechanism is a concerted, pericyclic reaction that proceeds through a perepoxide-like transition state. wikipedia.orgresearchgate.net In the case of citronellol, the ¹O₂ adds to the double bond while abstracting an allylic hydrogen atom. This process results in a shift of the double bond and the formation of two isomeric allylic hydroperoxides: 3,7-dimethyl-5-octene-1,7-diol and 3,7-dimethyl-7-octene-1,6-diol. wikipedia.orgphotobiology.com The reaction is highly regioselective, but often produces a nearly 1:1 mixture of these two hydroperoxide regioisomers. nih.gov
| Entry | Sensitizer | Conversion (%) | Diol 4:Diol 5 Ratio* |
|---|---|---|---|
| 1 | None | 0 | - |
| 2 | Rose Bengal (RB) | >98 | 1:1 |
| 3 | Methylene Blue (MB) | >98 | 1:1 |
| 4 | Thionine Acetate (B1210297) (TH) | >98 | 1:1 |
*Following reduction of the intermediate hydroperoxides. Diol 4 is 3,7-dimethyl-5-octene-1,7-diol and Diol 5 is 3,7-dimethyl-7-octene-1,6-diol.
Due to their instability, the allylic hydroperoxides formed during photooxygenation are typically reduced in situ. nih.gov A common and efficient method for this reduction is treatment with a mild reducing agent like sodium sulfite (B76179) (Na₂SO₃), which converts the hydroperoxides into the corresponding stable diols. wikipedia.orgphotobiology.com
The final and crucial step is the acid-catalyzed intramolecular cyclization of these diols to form the tetrahydropyran ring of rose oxide. photobiology.com Treatment of the diol mixture with a dilute acid, such as sulfuric acid (H₂SO₄), prompts the cyclization. scentree.cowikipedia.org This reaction proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group, eliminating a molecule of water. This process typically yields a mixture of cis- and trans-rose oxide isomers. wikipedia.org Some studies report that this method produces the isomers in roughly equal amounts, while others, using dextrorotatory citronellol, report a 7:3 mixture of cis to trans isomers. scentree.cowikipedia.org
Alternative strategies to photooxygenation involve the use of halogenating agents to induce cyclization. These methods offer different pathways to the key intermediates and can influence the final isomeric ratio of the rose oxide products. scentree.co
A notable chemo-enzymatic route involves the bromomethoxylation of citronellol as the key initial step. tandfonline.comtandfonline.com This reaction is followed by a base-mediated dehydrobromination (an elimination reaction). tandfonline.com The resulting intermediate then undergoes an acid-catalyzed demethoxylation, which concurrently triggers the cyclization to furnish the rose oxide isomers. tandfonline.comtandfonline.com This approach has been reported to produce rose oxide in high yields (around 78.6%) and can achieve a higher proportion of the cis-isomer, with cis/trans ratios ranging from 70:30 to as high as 94:06. tandfonline.comresearchgate.net
| Starting Material | Overall Yield (%) | cis:trans Ratio | Reference |
|---|---|---|---|
| (R)-(+)-Citronellol | ~78.6 | 70:30 to 75:25 | researchgate.net |
| Racemic or Nonracemic Citronellol | High | 70:30 to 94:06 | tandfonline.com |
Other synthetic routes utilize different halogen-based strategies to form the tetrahydropyran ring. One such method proceeds through halohydrin intermediates. google.com For instance, citronellol can be converted to a bromohydrin using reagents like N-bromosuccinimide in an aqueous medium. google.com The resulting bromohydrin, specifically 6-bromo-3,7-dimethyloctane-1,7-diol, can be formed with high regioselectivity. nih.gov This intermediate is then converted in two subsequent steps to rose oxide. nih.gov This type of electrophilic halogen-induced cyclization is a powerful tool for constructing heterocyclic systems like tetrahydrofurans. mdpi.com The reaction is initiated by the formation of a cyclic halonium ion from the alkene, which is then intercepted intramolecularly by the pendant hydroxyl group, leading to the formation of the ether linkage. mdpi.com
Bromomethoxylation and Subsequent Elimination Processes
Acid-Catalyzed Cyclization of Polyols and Allylic Alcohols
The acid-catalyzed cyclization of specific diols and allylic alcohols is a foundational strategy in the synthesis of rose oxide. A prevalent industrial method commences with the photooxygenation of citronellol, which yields allylic hydroperoxides. These intermediates are subsequently reduced to form a mixture of two key diols: 3,7-dimethyl-5-octene-1,7-diol and 3,7-dimethyl-7-octene-1,6-diol. mdpi.comscentree.co The subsequent step involves the acid-catalyzed cyclization of these diols to produce a mixture of cis- and trans-rose oxide. mdpi.comgoogle.com
The reaction is typically initiated by treating the diol mixture with an acid, such as dilute sulfuric acid. scentree.cogoogle.com This process facilitates an intramolecular etherification, where one of the hydroxyl groups attacks the double bond, which has been protonated by the acid catalyst, leading to the formation of the tetrahydropyran ring characteristic of rose oxide. The treatment of 3,7-dimethyl-oct-5-en-1,7-diol with acid readily yields rose oxide. google.com However, the isomeric diol, 3,7-dimethyl-oct-7-en-1,6-diol, is less reactive under mild conditions. More forceful conditions with strong acids at elevated temperatures are required for its cyclization, which can unfortunately lead to the formation of undesired isomers, such as iso-rose oxides. google.com To address this, a modified two-phase liquid/liquid cyclization process has been developed to efficiently convert both regioisomeric diols into rose oxide. mdpi.com
An alternative approach involves the acid-catalyzed demethoxylation and cyclization of an intermediate derived from the bromomethoxylation of citronellol. This method has been reported to furnish rose oxides in high yield. tandfonline.com
| Precursor Diol | Reaction Condition | Primary Product(s) | Reference |
| 3,7-dimethyl-5-octene-1,7-diol | Dilute Acid | cis/trans-Rose Oxide | google.com |
| 3,7-dimethyl-7-octene-1,6-diol | Strong Acid, High Temp. | cis/trans-Rose Oxide, Iso-rose Oxide | google.com |
| Mixture of regioisomeric diols | Two-phase liquid/liquid system | cis/trans-Rose Oxide | mdpi.com |
Multi-step Organic Synthesis from Diverse Precursors (e.g., Crotonaldehyde, Methylcyclohexanone, Alkyl Aldehyde Derivatives)
The synthesis of rose oxide has been achieved from a variety of starting materials beyond citronellol, showcasing the versatility of organic synthesis.
From Crotonaldehyde: A four-step synthesis has been developed starting from crotonaldehyde. tandfonline.comtandfonline.comsemanticscholar.org The key steps are:
Grignard Reaction: Crotonaldehyde reacts with methallyl magnesium chloride to form the hydroxy diene, 2-methyl-1,5-heptadien-4-ol. tandfonline.com
Claisen Rearrangement: The resulting alcohol undergoes a Claisen rearrangement. For instance, reaction with n-butyl vinyl ether and a mercury(II) acetate catalyst yields the γ,δ-unsaturated aldehyde, 3,7-dimethyl-4,7-octadienal. tandfonline.com
Reduction: The aldehyde is then reduced to the corresponding alcohol, 3,7-dimethyl-4,7-octadienol, using a reducing agent like sodium borohydride. tandfonline.com
Cyclization: The final step is the cyclization of this alcohol to form rose oxide. While direct treatment with protic acids can lead to a mixture of products, using iodine in a non-polar solvent provides an acceptable yield of rose oxide. tandfonline.com
From R-(+)-Methylcyclohexanone: The organic synthesis of (+)-cis-rose oxide has been accomplished using R-(+)-methylcyclohexanone as the starting material. scielo.brscielo.br This approach leverages the inherent chirality of the starting material to produce a specific stereoisomer of the target molecule.
From Alkyl Aldehyde Derivatives: A process starting from citral (B94496) (a mixture of geranial and neral) involves its hydrogenation to produce racemic citronellol, which can then be used in subsequent cyclization reactions. tandfonline.com Another method utilizes citronellyl acetate, which is treated with reagents like lead tetraacetate in acetic acid. An intermediate, believed to be 2-acetoxy-2,6-dimethyl-3-octene-8-ol, is formed, which then spontaneously deacetoxylates and cyclizes to yield rose oxide. google.com
| Precursor | Key Intermediate(s) | Final Product | Reference |
| Crotonaldehyde | 2-methyl-1,5-heptadien-4-ol, 3,7-dimethyl-4,7-octadienol | cis/trans-Rose Oxide | tandfonline.com |
| R-(+)-Methylcyclohexanone | (details not specified) | (+)-cis-Rose Oxide | scielo.brscielo.br |
| Citronellyl Acetate | 2-acetoxy-2,6-dimethyl-3-octene-8-ol | cis/trans-Rose Oxide | google.com |
Stereoselective and Enantioselective Synthetic Approaches
Development and Application of Chiral Catalysts (e.g., Pd-BINAP Complexes)
The demand for specific stereoisomers of rose oxide, particularly the fragrant (-)-cis isomer, has driven the development of stereoselective synthesis methods. A significant advancement in this area is the use of chiral transition metal catalysts. One notable example is the palladium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyzed cyclization of an optically active allenyl alcohol, (3R)- or (3S)-3,7-dimethyl-6,7-octadien-1-ol. researchgate.net This method provides an effective route to optically active rose oxide stereoisomers. researchgate.netresearchgate.net The choice of the BINAP ligand's chirality allows for the selective formation of specific enantiomers of the product.
Asymmetric Induction and Chiral Pool Syntheses from Natural Chiral Substrates
A common strategy to obtain enantiomerically enriched rose oxide is to start with a chiral precursor, a method known as chiral pool synthesis. Citronellol, which is readily available in both its (+)-(R) and (-)-(S) enantiomeric forms, is the most widely used chiral substrate. scentree.cotandfonline.com The synthesis of (-)-rose oxide, for instance, can be achieved starting from (-)-citronellol. google.com The chirality of the starting citronellol enantiomer directly influences the stereochemistry of the final rose oxide product. scentree.co For example, the synthesis of (+)-cis/trans-rose oxide has been demonstrated starting from optically active (+)-3,7-dimethyl-oct-5-en-1,7-diol and (+)-3,7-dimethyl-oct-7-en-1,6-diol, which are themselves derived from the corresponding chiral citronellol. google.com Similarly, the synthesis of (+)-cis-(2R,4S) and trans-(+)-(2S,4S)-rose oxides, as well as their enantiomers, has been reported starting from the appropriate nonracemic citronellol. tandfonline.com
Control and Optimization of cis/trans Diastereoselectivity in Synthetic Processes
Controlling the diastereomeric ratio (cis/trans) of rose oxide is crucial, as the isomers possess different sensory properties. The cyclization conditions play a significant role in determining this ratio. In the acid-catalyzed cyclization of diols derived from citronellol, the reaction often yields a mixture of cis and trans isomers. mdpi.comwikipedia.org For instance, using dextrorotatory citronellol in a photo-oxidation and subsequent acid-catalyzed cyclization can yield a 7:3 mixture of cis to trans isomers. scentree.co The strength of the acid used in the cyclization step can influence this ratio; a stronger acid can lead to a higher proportion of the cis isomer. scentree.co
Chemo-Enzymatic Synthesis Development
Chemo-enzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions to synthesize rose oxide. These methods offer sustainable and highly selective alternatives to purely chemical routes.
A key strategy involves the kinetic resolution of a racemic precursor using enzymes, most notably lipases. tandfonline.comresearchgate.net In one approach, racemic citronellol is first chemically converted to a dehydrobrominated precursor. This racemic intermediate is then subjected to kinetic resolution through lipase-catalyzed hydrolysis. tandfonline.com Lipases, such as those from Pseudomonas cepacia (PCL), selectively hydrolyze one enantiomer of the precursor, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. tandfonline.comresearchgate.net These separated, enantiomerically enriched compounds can then be chemically converted to the corresponding nonracemic rose oxides. The enantioselectivity and diastereoselectivity of this resolution can be tuned by selecting different lipases. tandfonline.com
Another powerful chemo-enzymatic route involves the direct, selective oxidation of citronellol using enzymes. Engineered P450 monooxygenases have been developed to perform the critical step of oxidizing a specific, chemically inert carbon-hydrogen bond in the citronellol molecule. ukri.org This enzymatic oxidation generates the necessary hydroxylated intermediate, which can then be cyclized (often under acidic conditions) to form rose oxide. This biological process can be conducted in water at ambient temperatures, offering a more sustainable and less polluting alternative to traditional chemical oxidation methods that may use harsh reagents. ukri.org
| Enzyme Type | Substrate | Transformation | Outcome | Reference |
| Lipase (e.g., from Pseudomonas cepacia) | Racemic dehydrobrominated citronellol derivative | Kinetic Resolution (Hydrolysis) | Separation of enantiomers for synthesis of nonracemic rose oxides | tandfonline.comresearchgate.net |
| Engineered P450 Monooxygenase | Citronellol | Selective C-H bond oxidation | Formation of hydroxylated intermediate for rose oxide synthesis | ukri.org |
| Laccase | Citronellol | Oxidation | Diastereomerically cis-selective formation of rose oxide | researchgate.netresearchgate.net |
Integration of Enzymatic Steps within Multi-Step Chemical Syntheses
Chemoenzymatic routes leverage the high selectivity of enzymes to perform specific transformations within a multi-step chemical synthesis, overcoming challenges associated with traditional chemical reagents. A key application in rose oxide synthesis is the kinetic resolution of racemic intermediates. Lipases, for instance, are widely used for this purpose. In one approach, a racemic precursor to rose oxide is treated with a lipase, such as one from Pseudomonas cepacia, which selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing for the separation of the two enantiomers in subsequent steps. researchgate.net This enables the production of nonracemic rose oxide from a racemic starting material like citronellol. researchgate.netresearchgate.net
Another strategy involves using enzyme cascades to produce chiral precursors. For example, the stereoselective synthesis of (S)-citronellol, a key precursor for (-)-cis-rose oxide, can be achieved using a dual-enzyme system. mdpi.com This one-pot, two-step reduction of (E/Z)-citral involves an old yellow enzyme (an ene-reductase) for the asymmetric reduction of a carbon-carbon double bond, followed by an alcohol dehydrogenase for the reduction of the aldehyde group. mdpi.comsemanticscholar.org Such biocatalytic steps provide access to optically active building blocks that are difficult to obtain through conventional chemistry. semanticscholar.org
Furthermore, microorganisms themselves can be used for the biotransformation of precursors. Strains of Pseudomonas spp. have been shown to convert citronellol into a mixture of cis- and trans-rose oxides. researchgate.net While yields may be modest (e.g., 29.67 mg/L), this approach represents a direct conversion using whole-cell biocatalysts. researchgate.net
Enzyme Engineering and Directed Evolution for Enhanced Selectivity and Activity
To improve the efficiency of enzymatic steps, researchers are turning to enzyme engineering and directed evolution. These techniques aim to create enzyme variants with enhanced properties, such as higher activity, improved stability, and greater selectivity for specific substrates and products. semanticscholar.orgukri.org
A significant target for engineering is the cytochrome P450 monooxygenase family, which can catalyze the challenging oxidation of specific carbon-hydrogen bonds. ukri.org Research efforts have focused on engineering a P450BM3 enzyme variant for the selective oxidation of citronellol, a key step in a potential two-step biological process to produce rose oxide. ukri.org Through computation-guided mutation design and docking studies, incremental improvements in activity and selectivity have been achieved. ukri.org One project developed an enzyme variant that produced rose oxide with 60% selectivity and a yield of 2.7 g per liter in water at ambient temperature. ukri.org While this represents a significant proof-of-concept, a further threefold increase in yield is considered necessary for a commercially viable process. ukri.org
Directed evolution is also applied to other enzymes in the synthetic pathway. Old yellow enzymes (OYEs), used to produce chiral citronellol, have been engineered for higher efficiency. mdpi.com By creating variants through semi-rational design, researchers have improved key kinetic parameters and overcome issues like substrate inhibition, significantly shortening reaction times in cascade catalysis systems. mdpi.com The combination of directed evolution with structural analysis allows for the creation of highly efficient and selective biocatalysts, paving the way for industrially relevant enzymatic processes for fragrance synthesis. semanticscholar.orgcaltech.edu
Green Chemistry Principles and Sustainable Production Research
The fragrance industry is increasingly focused on sustainable manufacturing, prompting research into greener synthetic routes for rose oxide that minimize environmental impact. This involves adopting sustainable reagents and solvents and optimizing processes to reduce waste and energy consumption. royalsociety.orgmdpi.com
Development of Sustainable Reagent and Solvent Systems
A primary goal of green chemistry is to replace hazardous reagents and solvents with safer, more environmentally benign alternatives. royalsocietypublishing.org In rose oxide synthesis, research has explored alternatives to traditional methods that use polluting reagents like bromine or other harsh oxidants. ukri.org One novel approach uses the hypervalent iodine reagent iodosylbenzene (PhIO) for the peroxidation of β-citronellol at room temperature, offering an alternative to photooxidation. researchgate.net
The choice of solvent is critical to the environmental profile of a process. nih.gov Efforts have been made to develop safer processing systems, such as using a mixture of acetonitrile (B52724) and water at ambient temperature, which avoids the need for additional catalysts. researchgate.netcolab.ws The use of biomass-derived solvents (biosolvents) is a growing area of interest. researchgate.net Solvents that have been evaluated for various carboxylation reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF), isosorbide (B1672297) dimethyl ether, eucalyptol, and even rose oxide itself. researchgate.netnih.gov While not all have been specifically applied to rose oxide synthesis, they represent a class of sustainable alternatives to conventional petroleum-based solvents. nih.gov Another approach involves using ionic liquids, such as tetrabutylammonium (B224687) bromide propionic acid, which have been shown to effectively extract essential oils and can reduce energy consumption and environmental burden compared to traditional organic solvents. researchgate.net
Process Optimization for Reduced Environmental Footprint (e.g., Green Metrics, Atom Economy)
To quantitatively assess the environmental performance of different synthetic routes, green metrics are employed. mdpi.comrsc.org These tools help optimize processes by identifying sources of waste and inefficiency. rsc.org Key metrics include Atom Economy (AE), which calculates how many reactant atoms are incorporated into the final product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (reagents, solvents, etc.) to the mass of the product. rsc.orgum-palembang.ac.idrsc.org
The environmental burdens of various thermal and photochemical processes for synthesizing rose oxide have been evaluated using metrics like Environmental Assessment Tool for Organic Syntheses (EATOS) and Life Cycle Assessment (LCA). researchgate.netresearchgate.netrsc.org These studies have highlighted that photochemical methods generally have an advantage over thermal ones. researchgate.netresearchgate.net For instance, the industrial process developed by Symrise, which uses dye-sensitized photooxygenation of citronellol, is a large-scale application of this greener technology. researchgate.net
A comparison of six different synthesis methods for rose oxide using the EATOS software revealed significant differences in their potential environmental impact (PEI). The Dragoco photochemical protocol was found to be the greenest, with a PEI of 29.24 per kg of product. In contrast, a synthesis route involving chemical oxidants was the least favorable, with a much higher PEI of 467.81 per kg of product. mdpi.com These quantitative comparisons guide the development of more sustainable industrial processes with a reduced environmental footprint. mdpi.com
Stereochemical Characterization and Advanced Analytical Research Techniques
Structural Elucidation and Stereochemical Assignment of Rose Oxide Isomers
The structural elucidation of rose oxide isomers dates back to the mid-20th century. The four stereoisomers of rose oxide are (+)-cis-rose oxide, (-)-cis-rose oxide, (+)-trans-rose oxide, and (-)-trans-rose oxide. The odor profiles of these isomers are distinct, with the (-)-isomers generally possessing lower odor thresholds and different scent characteristics compared to their (+)-counterparts. For instance, (-)-cis-rose oxide is noted for its powerful floral and geranium-like scent and is a key contributor to the aroma of certain essential oils.
The differentiation and quantification of cis- and trans-diastereomers of rose oxide are routinely achieved using chromatographic techniques. Gas chromatography (GC) is particularly well-suited for this purpose due to the volatility of rose oxide. The separation of diastereomers is possible on standard, non-chiral GC columns because diastereomers have different physical properties, leading to different retention times.
Researchers have successfully separated and quantified cis- and trans-rose oxide in various matrices, including essential oils and wines. For example, in the analysis of Gewürztraminer wine, the concentrations of both cis- and trans-rose oxide have been determined, highlighting their contribution to the wine's characteristic aroma. The relative abundance of the cis- and trans-isomers can vary significantly depending on the source.
Determining the enantiomeric purity and ratios of rose oxide isomers requires chiral separation techniques. Enantiomers possess identical physical properties in a non-chiral environment, making their separation on standard GC columns impossible. Therefore, specialized chiral stationary phases are necessary.
The enantiomeric distribution of rose oxide is a key indicator of its origin, whether natural or synthetic. For instance, in rose oil, (-)-cis-rose oxide is the predominant isomer. In contrast, synthetic rose oxide often consists of a racemic mixture of all four stereoisomers. The enantiomeric ratios are critical for authentication purposes and for understanding the biosynthesis of these compounds in plants. Studies on the enantiomeric composition of rose oxide in different floral extracts have revealed varying ratios, providing insights into the enzymatic pathways involved in their formation.
Differentiation and Quantification of cis/trans Diastereomers
Advanced Chromatographic and Spectroscopic Methods for Isomer Analysis
The development of advanced analytical techniques has been instrumental in the detailed characterization of rose oxide isomers. These methods offer high sensitivity and selectivity, enabling the analysis of these compounds even at trace levels.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like rose oxide. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.
GC-MS can be used for both qualitative and quantitative analysis of rose oxide isomers. For quantification, a calibration curve is typically prepared using standards of known concentration. The technique has been widely applied to study the composition of essential oils and the aroma profiles of various flowers and fruits. The mass spectra of the cis- and trans-diastereomers of rose oxide are very similar, so their identification relies on their chromatographic separation.
Table 1: Representative Mass Spectral Data for Rose Oxide
| m/z (relative abundance, %) | Interpretation |
| 154 | Molecular Ion [M]+ |
| 139 | [M-CH3]+ |
| 121 | [M-CH3-H2O]+ |
| 109 | [M-C3H7]+ |
| 69 | [C5H9]+ |
| 41 | [C3H5]+ |
This table represents typical fragmentation patterns and is not exhaustive.
For the chiral discrimination of rose oxide enantiomers, enantioselective capillary gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation.
Various CSPs, often based on modified cyclodextrins, have been developed and successfully applied to the separation of all four rose oxide stereoisomers. This allows for the determination of the enantiomeric excess (ee) and the specific enantiomeric ratios in a sample. The ability to separate these enantiomers is crucial for quality control in the fragrance industry and for studying the stereospecificity of biochemical reactions.
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. When coupled with GC-MS, SPME provides a highly sensitive method for the analysis of trace-level aroma compounds like rose oxide.
In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or by direct immersion). The analytes adsorb to the fiber, which is then transferred to the injector of the GC-MS for desorption and analysis. This technique has been successfully used to analyze the volatile profiles of flowers, including roses, to identify the presence and concentration of rose oxide isomers without the need for large sample volumes or solvent extraction.
Near-Infrared (NIR) Spectroscopy for Quantitative Detection and Spectral Property Analysis
Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive technique for the quantitative analysis of rose oxide in various media, such as wine. mdpi.comnih.gov This method relies on the absorption of NIR radiation by molecular overtone and combination vibrations, particularly those involving hydrogen-containing functional groups (C-H, O-H, N-H). nih.govtesisenred.net
Research into the application of Fourier transform–near-infrared (FT-NIR) spectroscopy for detecting rose oxide in wine has identified specific spectral regions that are characteristic of the compound. mdpi.com A study utilizing synergy interval partial least squares (Si-PLS) regression successfully identified eight key subintervals in the NIR spectrum as being the most informative for quantifying rose oxide. mdpi.commdpi.com These intervals correspond to vibrations associated with the chemical groups present in the rose oxide molecule.
The development of quantitative models, often using partial least squares regression (PLSR), allows for the prediction of this compound concentrations. mdpi.comresearchgate.net The performance of these models is evaluated using statistical metrics such as the coefficient of determination for prediction (r²p or R²), the root mean square error of prediction (RMSEP), and the ratio of prediction to deviation (RPD). mdpi.com An RPD value greater than 1.5 indicates the feasibility of the method for quantitative analysis, while a value over 2.0 suggests good prediction capacity. mdpi.comresearchgate.net In one study, a PLSR model for rose oxide achieved an r²p of 0.84 and an RPD of 2.36, demonstrating a robust predictive capability. mdpi.com
Table 1: NIR Spectroscopy Model Performance for Rose Oxide Quantification
| Model Parameter | Value | Significance | Reference |
| Characteristic Intervals | 4000–4800, 5600–7600, 8400–8800 cm⁻¹ | Key spectral regions for rose oxide detection. | mdpi.com |
| Regression Method | Partial Least Squares (PLSR) | Standard chemometric method for calibration. | mdpi.com |
| r²p (Prediction) | 0.84 | 84% of the variance is explained by the model. | mdpi.com |
| RMSEP | 2.72 | Indicates the model's prediction error. | mdpi.com |
| RPD | 2.36 | Signifies good predictive ability of the model. | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), frequently coupled with gas chromatography (GC), is a powerful tool for the identification and metabolite profiling of volatile compounds like this compound in complex mixtures. researchgate.net Techniques such as comprehensive two-dimensional gas chromatography coupled with a time-of-flight mass spectrometer (GC×GC-TOFMS) provide exceptional separation power and accurate mass measurements, which are critical for distinguishing isomers and identifying compounds in trace amounts. frontiersin.orgnih.gov
The high mass accuracy of HRMS (typically < 5 ppm) allows for the determination of elemental compositions, greatly enhancing the confidence in compound identification. researchgate.netfrontiersin.org In the analysis of wine and rose extracts, HRMS has been used to identify not only cis- and trans-rose oxide but also related monoterpenes and their derivatives, providing a detailed metabolite profile. researchgate.netnih.govresearchgate.net For instance, studies on Maraština wines and various rose cultivars have successfully used GC-MS and GCxGC-MS to quantify cis- and trans-rose oxide alongside other key odorants like β-damascenone, linalool, and geraniol (B1671447). frontiersin.orgnih.gov The fragmentation patterns observed in mass spectrometry, further investigated using labeled isotopes, are crucial for elucidating the structure of these metabolites. researchgate.net
Isotopic Labeling Studies in Biosynthesis and Metabolic Research
Isotopic labeling is a definitive technique for tracing the metabolic pathways and elucidating the reaction mechanisms involved in the biosynthesis of natural products like this compound.
Application of Deuterium (B1214612) and Oxygen-18 Labeling Experiments
Deuterium (²H) and oxygen-18 (¹⁸O) have been effectively used as stable isotope tracers to investigate the biogenesis of rose oxide. In these experiments, organisms such as the geranium plant (Pelargonium graveolens) or yeast (Saccharomyces cerevisiae) are supplied with precursors labeled with these heavy isotopes. ebi.ac.ukresearchgate.net
One key study involved feeding Pelargonium graveolens with [1,1-²H₂, ¹⁸O]citronellol. ebi.ac.ukresearchgate.net The plant was able to convert this labeled precursor into both cis- and trans-rose oxide. ebi.ac.uk Similarly, fermentation studies using yeast were conducted in a model must containing deuterated water (D₂O) and a precursor, 3,7-dimethyl octa-2,5-dien-1,7-diol (geranyl diol I). acs.orgresearchgate.net The yeast metabolized this precursor to form citronellyl diol I, which subsequently cyclized to rose oxide. acs.orgresearchgate.net
Analysis of Isotopic Labeling Patterns for Pathway and Mechanism Elucidation
The analysis of the resulting rose oxide via mass spectrometry reveals the location and extent of isotope incorporation, providing direct evidence for specific biosynthetic steps. The study with [1,1-²H₂, ¹⁸O]citronellol demonstrated that the oxygen atom from the precursor's hydroxyl group was retained during the cyclization to rose oxide. ebi.ac.uk This finding supports a mechanism involving the enzymatic allylic oxidation of citronellol (B86348) to a diol intermediate, followed by an intramolecular cyclization. ebi.ac.ukresearchgate.net
The deuterium labeling experiments in yeast revealed a detectable kinetic isotope effect and showed that at least two different reductive pathways exist for the formation of cis-rose oxide. ebi.ac.ukacs.orgresearchgate.net This enzymatic reduction by yeast can alter the enantiomeric ratio of rose oxide found in fermented beverages like wine compared to the original grape must, explaining the presence of (+)-cis-rose oxide in wines. acs.org These studies definitively show that yeast metabolism plays an active role in modifying terpene-derived aromas rather than simply facilitating hydrolysis. acs.orgresearchgate.net
Table 2: Isotopic Labeling Experiments for Rose Oxide Biosynthesis
| Organism | Labeled Precursor/Solvent | Key Finding | Reference |
| Pelargonium graveolens | [1,1-²H₂, ¹⁸O]citronellol | Retention of the ¹⁸O atom supports a mechanism of allylic oxidation followed by cyclization. | ebi.ac.ukresearchgate.net |
| Saccharomyces cerevisiae | Deuterated water (D₂O) with geranyl diol I | Yeast reduces the precursor, and at least two distinct reductive pathways exist, altering the final enantiomeric ratio. | ebi.ac.ukacs.orgresearchgate.net |
Computational Chemistry Applications in Stereochemical and Mechanistic Research
Computational chemistry provides powerful tools for investigating the molecular properties of this compound, including its conformational preferences and interactions with biological macromolecules like enzymes.
Molecular Dynamics Simulations for Conformational Analysis and Enzyme Interactions
Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. d-nb.infocore.ac.uk This technique can be applied to analyze the conformational landscape of flexible molecules like this compound and to model its interaction within the active site of an enzyme. While direct MD simulation studies on this compound are not extensively published, research on its precursor, citronellol, provides significant insight. ukri.org
MD simulations have been used to generate energy-minimized structures of enzyme variants, such as P450BM3, that are engineered to oxidize citronellol to the diol intermediate required for rose oxide formation. ukri.org These simulations help in understanding how the substrate docks into the enzyme's active site and guide mutations to improve the enzyme's activity and selectivity for the desired oxidation. ukri.org The conformational flexibility of the substrate and the dynamics of its interaction with key amino acid residues in the binding pocket are critical determinants of the reaction's outcome.
For this compound itself, MD simulations could be used to explore the conformational preferences of the tetrahydropyran (B127337) ring and the orientation of the isopropenyl and methyl substituents. This information is valuable for understanding its interaction with olfactory receptors and its stereoselective recognition by enzymes. Computational analyses have been used to calculate properties like lipophilicity (miLogP) and topological polar surface area (TPSA), which for trans-rose oxide are reported as 3.11 and 9.23, respectively, suggesting moderate affinity for organic phases and a potentially favorable surface for protein interactions. researchgate.net
Table 3: Potential Applications of MD Simulations in this compound Research
| Simulation Target | Potential Insights | Relevant Research Context |
| This compound in aqueous solution | Analysis of ring puckering, substituent orientation, and hydration shell structure. | Understanding its physical properties and conformational dynamics in biological fluids. |
| This compound with olfactory receptor model | Identification of key binding interactions (H-bonds, van der Waals) and prediction of binding affinity. | Elucidating the structural basis of its distinct aroma perception. |
| Citronellol with P450 enzyme variants | Docking poses, substrate-enzyme interactions, and conformational changes guiding catalysis. | Improving biotechnological production of rose oxide precursors. ukri.org |
Docking Studies for Substrate Binding and Catalyst Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in elucidating its interactions with biological targets, such as olfactory receptors and enzymes, and in guiding the design of catalysts for its stereoselective synthesis.
Insights into Substrate Binding
Docking simulations provide atomic-level details of how this compound fits into the binding pockets of specific proteins, revealing key intermolecular interactions that govern recognition and biological activity.
A notable area of research has been the interaction of rose oxide with olfactory receptors (ORs), which helps to explain the molecular basis of its characteristic scent. Studies on the mouse olfactory receptors Olfr73 and Olfr74, which respond differently to rose oxide, have utilized docking to uncover the reasons for this selectivity. In the Olfr74 receptor, this compound is predicted to bind in a region near the extracellular end of the receptor. researchgate.net Conversely, in the Olfr73 receptor, the binding pocket for rose oxide is located much deeper within the receptor's structure. researchgate.net This deeper binding allows for additional, specific interactions. researchgate.net
In Olfr73, the binding is stabilized by hydrophobic interactions with several amino acid residues, including L199, L200, V109, F105, and F182. researchgate.net Crucially, the model predicts the formation of hydrogen bonds between the ether oxygen of rose oxide and the hydroxyl groups of residues Y260 (Tyrosine) and S113 (Serine). researchgate.net These specific interactions are believed to be key to the potent activation of Olfr73 by rose oxide. researchgate.netresearchgate.net
Docking studies have also been applied to understand how this compound interacts with microbial enzymes. For instance, in a study investigating the antioxidant potential of essential oils, trans-rose oxide was docked into the active site of catalase. researchgate.net The simulation revealed that it participates in a hydrogen bond with the residue Arg51 (Arginine), in addition to other hydrophobic interactions. researchgate.net Such studies are valuable for identifying potential inhibitory effects of natural compounds on microbial proteins. researchgate.net
| Protein Target | Interacting Residues | Interaction Type | Source |
|---|---|---|---|
| Olfactory Receptor 73 (Olfr73) | Y260, S113 | Hydrogen Bond | researchgate.net |
| L199, L200, V109, F105, F182 | Hydrophobic | researchgate.net | |
| Catalase | Arg51 | Hydrogen Bond | researchgate.net |
| Olfactory Receptor 74 (Olfr74) | F260, I256, F252 | No significant contacts predicted | google.com |
Applications in Catalyst Design
Beyond understanding biological recognition, docking studies are a powerful tool for rational catalyst design, particularly in the field of biocatalysis. The chemical synthesis of specific rose oxide isomers can be complex, making enzymatic routes an attractive alternative. google.com Computational analysis is a key part of developing and optimizing these biological processes. google.com
In the chemoenzymatic synthesis of rose oxide from its precursor, citronellol, a critical step is the specific oxidation of a carbon-hydrogen bond. google.com Enzymes like P450 monooxygenases can perform this reaction, but their natural selectivity may not be optimal for producing the desired this compound isomer. Docking studies are employed to model how the substrate, citronellol, fits into the enzyme's active site. google.com This provides crucial information on binding orientation and which amino acid residues control the reaction's selectivity. google.com
This knowledge forms the basis for "docking-guided mutagenesis," an enzyme engineering strategy. google.com By identifying key residues in the active site, researchers can introduce specific point mutations to alter the enzyme's structure. For example, a mutation might enlarge a binding pocket to better accommodate the substrate or introduce a new interaction to hold the substrate in a more favorable orientation for the desired reaction. This approach has been successfully used to develop enzyme variants with significantly increased selectivity in the synthesis of a key intermediate for rose oxide, demonstrating a proof-of-concept for a viable and less polluting biological process. google.com The insights gained from combining substrate engineering with docking-guided mutagenesis are applicable to the broader field of enzyme engineering. google.com
| Compound | Protein Target | Parameter | Value/Observation | Source |
|---|---|---|---|---|
| cis-Rose oxide | SARS-CoV-2 Main Protease | Binding Energy (G-score) | -3.202 kcal/mol | |
| This compound | Olfactory Receptor 74 (Olfr74) | Effect of F260Y Mutation | Introduces hydrogen bonds, leading to higher binding affinity and enhanced receptor activation. | researchgate.net |
| Nootkatone (for comparison) | Olfactory Receptor 74 (Olfr74) | Restrained Binding Energy | 0.4 kcal/mol | google.com |
| Nootkatone (for comparison) | Olfactory Receptor 73 (Olfr73) | Restrained Binding Energy | 4.4 kcal/mol | google.com |
Mechanistic Investigations of Rose Oxide Formation and Transformation
Reaction Mechanism Elucidation in Chemical Synthesis
The chemical synthesis of rose oxide, particularly the (+)-trans isomer, often starts from citronellol (B86348). The elucidation of the reaction mechanisms in these synthetic routes is key to improving yields and stereoselectivity.
Detailed Study of Peroxide Formation and Rearrangement Pathways
A prevalent industrial method for rose oxide synthesis involves the photooxygenation of citronellol. wikipedia.orgscentree.co This process begins with the formation of allylic hydroperoxides. researchgate.net Specifically, dye-sensitized photooxygenation of citronellol yields a mixture of tertiary and secondary allylic hydroperoxides. researchgate.net These hydroperoxides are then typically reduced to the corresponding diols. wikipedia.orgresearchgate.net
Another approach involves the "dark" singlet oxygenation of β-citronellol, which utilizes the disproportionation of hydrogen peroxide catalyzed by molybdate (B1676688) ions to generate singlet oxygen. researchgate.net This method also proceeds through the formation of hydroperoxides and subsequently diols. researchgate.net The Kornblum-DeLaMare rearrangement, a base-catalyzed decomposition of alkyl peroxides to a ketone and an alcohol, represents another relevant pathway in peroxide transformations, although its direct application in mainstream rose oxide synthesis is less common. rsc.org
A study utilizing iodosylbenzene (PhIO) offers an alternative route for the conversion of β-citronellol to rose oxide, proceeding through different intermediates than the classic peroxidation pathways. researchgate.net
Analysis of Cyclization Mechanisms under Acidic or Catalytic Conditions
The final step in many chemical syntheses of rose oxide is the acid-catalyzed cyclization of citronellyl diols. wikipedia.orggoogle.comacs.org Sulfuric acid is commonly used to facilitate this ring-closure, which results in a mixture of cis- and trans-isomers. wikipedia.orgscentree.co The stereochemical outcome of this cyclization can be influenced by steric hindrance, with the cis diastereomer often being formed in a higher proportion. acs.org
Alternative catalytic systems have also been explored. For instance, a method involving bromomethoxylation of citronellol, followed by dehydrobromination and an acid-catalyzed demethoxylation with cyclization, has been reported to produce rose oxides in high yield. tandfonline.com Another stereoselective synthesis utilizes a Pd–BINAP catalyst for the cyclization of (3R)- and (3S)-3,7-dimethyl-6,7-octadien-1-ol. researchgate.net Furthermore, aluminum trifluoromethanesulfonate (B1224126) has been shown to be an efficient catalyst for the regioselective cycloisomerization of unsaturated alcohols to form cyclic ethers like rose oxide. researchgate.net
Enzymatic Reaction Mechanism Studies
The biosynthesis of rose oxide in plants and microorganisms offers a green alternative to chemical synthesis. Understanding the enzymatic mechanisms is crucial for developing efficient biocatalytic processes.
Characterization of Substrate Binding Pockets and Catalytic Residues
Enzymatic synthesis of rose oxide often involves cytochrome P450 enzymes. ukri.org Research efforts have focused on engineering these enzymes, such as P450BM3 variants, to improve their selectivity for the oxidation of citronellol. ukri.org Computational methods like molecular dynamics simulations and substrate docking are employed to investigate the binding of citronellol and its derivatives within the enzyme's active site. ukri.org These studies aim to identify key amino acid residues that control product selectivity and to inform enzyme design for enhanced activity. ukri.org
For example, in nitric oxide synthases (NOS), which also utilize a heme cofactor, the binding of the substrate L-arginine and cofactors like tetrahydrobiopterin (B1682763) (BH4) to the oxygenase domain is critical for catalysis. unimedizin-mainz.denih.gov The substrate binding pocket is shaped by specific amino acid residues that ensure proper orientation for the reaction. mdpi.com Similar principles apply to the enzymes involved in rose oxide formation, where the precise positioning of citronellol in the active site determines the outcome of the oxidation.
In some enzymatic systems, like the one using chloroperoxidase (CPO) from Caldariomyces fumago, the reaction mechanism points to the release of an oxidized bromide intermediate from the enzyme's active site, with the final bromide transfer occurring outside the active site. ebi.ac.uknih.gov This suggests that the regioselectivity is chemically controlled rather than being strictly dictated by the enzyme's binding pocket after the initial oxidation. ebi.ac.uknih.gov
Stereochemical Course Analysis of Enzyme-Catalyzed Reactions
The stereochemistry of enzyme-catalyzed reactions is a critical aspect of rose oxide formation. Feeding experiments with labeled [1,1-²H₂,¹⁸O]citronellol in Pelargonium graveolens have shown that the enzymatic oxidation occurs at the allylic position, followed by cyclization of the resulting diol to form cis- and trans-rose oxide. acs.orgcapes.gov.br Importantly, this process occurs with the retention of the oxygen atom from the citronellol precursor. acs.orgcapes.gov.br
However, not all enzymatic reactions are highly stereospecific. The conversion of citronellol to the corresponding bromohydrin by chloroperoxidase was found to be non-stereospecific, with enantiopure (R)- and (S)-citronellol both yielding a 1:1 diastereomeric mixture of the bromohydrins. ebi.ac.uknih.gov This lack of stereospecificity suggests that the reactive intermediate is not tightly bound to the enzyme's active site. ebi.ac.uknih.gov
In contrast, studies on the biotransformation of (R)-(+)-β-Citronellol by Pseudomonas spp. showed the formation of (+)-cis-rose oxide and (+)-trans-rose oxide in a 65:35 ratio, indicating some degree of enzymatic control over the stereochemical outcome. aidic.it Similarly, the reduction of geraniol (B1671447) to citronellol, a precursor step, has been shown to be an enzymatically catalyzed three-step reaction involving alcohol dehydrogenases and an oxidoreductase. researchgate.net
Identification and Role of Transient Intermediates and Transition States in Biosynthetic Pathways
The biosynthesis of rose oxide proceeds through a series of transient intermediates. The primary precursor is citronellol, which is enzymatically oxidized to form an allylic diol. acs.orgcapes.gov.br This diol is a key intermediate that subsequently undergoes cyclization. acs.orgcapes.gov.br In some organisms, such as yeast during fermentation, a precursor, 3,7-dimethylocta-2,5-dien-1,7-diol (geranyl diol I), is reduced to 3,7-dimethyl-5-octen-1,7-diol (citronellyl diol I), which then cyclizes to rose oxide under acidic conditions. researchgate.netacs.org
The transition states in these reactions are less well-characterized but are crucial for determining the reaction rates and stereochemical outcomes. For the acid-catalyzed cyclization, the transition state would involve the protonation of a hydroxyl group, followed by nucleophilic attack by the other hydroxyl group to form the tetrahydropyran (B127337) ring. The stereochemistry of the final product is determined by the conformation of the diol in the transition state.
In enzymatic reactions, the transition state is stabilized by the enzyme's active site. The identification of stable radical intermediates, such as benzylic-type radicals in other dehydrogenation reactions, can sometimes explain lower reaction yields. researchgate.net While not directly observed for rose oxide biosynthesis, the potential for such transient species to influence the reaction pathway is an area of ongoing investigation.
Future Directions and Emerging Research Perspectives
Development of Novel Stereocontrolled Synthetic Routes with Enhanced Efficiency
The chemical synthesis of rose oxide typically starts from citronellol (B86348). scentree.cogoogle.comgoogle.com Conventional methods often involve photo-oxidation of citronellol to produce allylic hydroperoxides, which are then reduced to diols and subsequently cyclized in an acidic medium to yield a mixture of cis and trans isomers. scentree.co Achieving high stereoselectivity for the desired (+)-trans isomer remains a significant challenge. Future research is directed towards developing more efficient and stereocontrolled synthetic strategies.
Novel approaches are exploring alternative reaction pathways, such as those involving bromomethoxylation followed by dehydrobromination and acid-catalyzed demethoxylation, to produce rose oxides in high yields. researchgate.net Chemoenzymatic routes are also gaining traction. For instance, the use of enzymes for the kinetic resolution of racemic intermediates can produce nonracemic rose oxides. researchgate.net Another innovative approach involves the use of perylene (B46583) diimide as a photosensitizer under concentrated sunlight, which produces the superoxide (B77818) anion radical to initiate the oxidation of citronellol. photobiology.com Additionally, processes utilizing catalysts and ultrasonic assistance are being investigated to improve reaction specificity, reduce by-products, and shorten the process route under mild conditions. google.com
Key areas for future synthetic research include:
Development of novel catalysts that favor the formation of the trans-isomer.
Exploration of asymmetric synthesis methods to directly produce the (+)-enantiomer.
Optimization of reaction conditions in chemoenzymatic processes to enhance stereoselectivity and yield. ukri.org
Advanced Engineering of Microorganisms and Enzymes for Sustainable Bioproduction of Specific Isomers
The demand for natural and sustainably produced flavor and fragrance compounds has spurred research into the bioproduction of rose oxide. colab.ws Microbial fermentation offers a promising alternative to chemical synthesis and extraction from plant sources. researchgate.netsciepublish.com The focus is on engineering well-known industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce terpenoids, including rose oxide. frontiersin.orgnih.gov
Current research has demonstrated the biotransformation of citronellol to rose oxide using various microorganisms, such as Pseudomonas spp. researchgate.net However, this area remains largely unexplored and requires advanced tools like systems biology to develop microbial processes with efficient yields. researchgate.netcolab.ws Future efforts will concentrate on the metabolic engineering of these microbial cell factories. This involves optimizing precursor supply pathways, such as the mevalonate (B85504) (MVA) pathway in yeast, and introducing heterologous genes for the specific enzymes involved in rose oxide biosynthesis. sciepublish.comresearchgate.net
Enzyme engineering is another critical frontier. Researchers are working to develop enzyme variants, such as P450BM3, with enhanced activity and selectivity for the specific oxidation of citronellol, a key step in forming the rose oxide precursor. ukri.org The goal is to create robust and efficient biocatalytic systems that can be scaled up for industrial production. ukri.org
Innovation in Analytical Techniques for Ultra-Trace Analysis and Comprehensive Isomer Profiling
Accurate analysis of rose oxide isomers, even at ultra-trace levels, is crucial for quality control, authenticity assessment, and understanding its contribution to aroma profiles. nih.gov The four stereoisomers of rose oxide—(-)-cis, (+)-cis, (-)-trans, and (+)-trans—possess distinct aroma characteristics and odor thresholds. academie-sciences.fr
Gas chromatography (GC) coupled with mass spectrometry (MS) is the standard technique for analyzing rose oxide. nih.gov The development of chiral GC columns has been instrumental in separating and quantifying the individual stereoisomers. nih.govacgpubs.org Techniques like headspace solid-phase microextraction (HS-SPME) combined with multidimensional GC-MS (MDGC-MS) have enabled the comprehensive analysis of monoterpene enantiomers, including the four rose oxide isomers, in complex matrices like wine. oregonstate.edu
Future advancements in analytical chemistry will likely focus on:
Improving the sensitivity and resolution of chiral separation techniques to detect and quantify isomers at even lower concentrations.
Developing rapid and high-throughput analytical methods for routine quality control.
Integrating analytical data with sensory analysis to build predictive models for aroma perception based on isomer profiles. mdpi.com
Elucidation of Previously Unexplored Biosynthetic Enzymes and Corresponding Genetic Pathways
While citronellol is the known precursor for rose oxide, the complete biosynthetic pathway and the specific enzymes involved, particularly in plants like Rosa damascena and Pelargonium graveolens, are not fully elucidated. researchgate.netoup.com Most floral scent compounds are produced via three main pathways: phenylpropanoids, fatty acid derivatives, and terpenoids. nih.gov Terpenoids, including rose oxide, are synthesized through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. encyclopedia.pub
Genomics and transcriptomics are powerful tools being used to identify novel genes related to fragrance production in roses. nih.gov By comparing the gene expression profiles of scented and non-scented cultivars, researchers have identified candidate genes, including those for enzymes like germacrene D synthase. nih.gov Similar approaches are being used to investigate the biosynthesis of other volatile compounds in roses. nih.govplos.org
Future research will aim to:
Identify and characterize the specific synthases, reductases, and cyclases responsible for converting geranyl diphosphate (B83284) (GDP) into the various rose oxide isomers. oup.com
Unravel the regulatory networks that control the expression of these biosynthetic genes. encyclopedia.pub
Investigate the potential for alternative biosynthetic routes and precursor molecules in different plant species. oup.com
Application of Systems Biology and Synthetic Biology Approaches in Rose Oxide Research
Systems biology and synthetic biology are transforming our ability to understand and engineer complex biological processes, including the production of valuable natural products like rose oxide. frontiersin.orgnih.govresearchgate.net Systems biology approaches integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of cellular metabolism. researchgate.net These models can be used to identify metabolic bottlenecks and guide the rational design of engineered microbial strains for enhanced rose oxide production. researchgate.netcolab.ws
Synthetic biology provides the tools to implement these designs. whiterose-mechanisticbiology-dtp.ac.uk This includes the construction of novel genetic circuits for dynamic control of metabolic pathways, the design and reprogramming of precursor biosynthetic pathways, and the use of subcellular engineering to compartmentalize metabolic reactions for improved efficiency. frontiersin.orgresearchgate.net For example, co-culture engineering, where different parts of a biosynthetic pathway are expressed in separate microbial strains, is a promising strategy to reduce metabolic burden and optimize production. frontiersin.org Companies are already leveraging synthetic biology to engineer yeast to produce rose oil compounds. synbiowatch.org
The application of these approaches will be instrumental in:
Developing robust and scalable microbial platforms for the sustainable production of (+)-trans-rose oxide. sciepublish.com
Creating novel biosynthetic pathways that may not exist in nature. synbiowatch.org
Optimizing the production of specific isomer profiles to achieve desired aroma characteristics.
Fundamental Studies on Chirality and Olfactory Receptor Interactions at a Molecular Level (Mechanistic Focus)
The ability of the olfactory system to distinguish between stereoisomers is a fascinating aspect of sensory perception. mdpi.comphysiology.org The two enantiomeric forms of a chiral odorant can elicit different odor qualities and intensities because olfactory receptors are themselves chiral proteins. physiology.orgresearchgate.net However, the ability to discriminate between enantiomers is substance-specific. physiology.orgoup.com
Studies have shown that while some enantiomeric pairs are easily distinguished by humans and other primates, others, including the enantiomers of rose oxide, are more difficult to discriminate. physiology.orgoup.com Electrophysiological studies have revealed that even when enantiomers are perceptually similar, they can evoke different patterns of response at the peripheral olfactory epithelium. researchgate.net For rose oxide, the (+)- and (−)-forms have been shown to elicit distinct electrophysiological activity in olfactory sensory neurons, even if they are not easily discriminated behaviorally. researchgate.net
Future fundamental research will focus on:
Identifying the specific olfactory receptors that bind to this compound and its stereoisomers.
Using computational modeling and molecular dynamics simulations to understand the precise molecular interactions between rose oxide isomers and their receptors. ukri.org
Investigating how the signals from different olfactory receptors are integrated and processed in the brain to give rise to the final odor perception. researchgate.net
This deeper mechanistic understanding will not only advance our knowledge of olfaction but could also inform the rational design of new fragrance molecules with specific sensory properties.
Q & A
Basic: What is the stereochemical configuration of (+)-trans-Rose oxide, and how is it determined experimentally?
This compound is a monoterpene oxide with the IUPAC name (2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran. Its stereochemistry is critical for its olfactory properties. To resolve enantiomers and confirm configuration, researchers use multidimensional gas chromatography-mass spectrometry (MDGC-MS) with chiral columns (e.g., Cyclodex-B or γ-cyclodextrin phases), which separate isomers based on enantioselective interactions . Absolute configuration is further verified via comparison with synthetic standards or nuclear magnetic resonance (NMR) spectroscopy using Mosher’s ester derivatization .
Basic: What are the optimal extraction methods for isolating this compound from natural sources?
Hydrodistillation (HD) and headspace solid-phase microextraction (HS-SPME) are common. HD yields higher quantities but may alter volatile profiles due to heat exposure, while HS-SPME preserves thermolabile compounds. For example, HD of Pelargonium graveolens leaves yielded 2.39% trans-Rose oxide, but freeze-drying prior to extraction reduced degradation compared to air-drying . Solvent choice (e.g., hexane vs. supercritical CO₂) also impacts selectivity; GC-MS with retention index matching is used for validation .
Advanced: How can researchers resolve and quantify enantiomeric forms of Rose oxide in complex matrices?
Enantiomeric separation requires enantioselective GC columns (e.g., modified cyclodextrins) coupled with MDGC-MS. For wine and essential oil analysis, HS-SPME pre-concentration followed by MDGC-MS achieved baseline separation of (2R,4R)-(-)-trans and (2S,4S)-(+)-trans enantiomers . Quantification uses internal standards (e.g., deuterated analogs) to correct for matrix effects. Chiral HPLC with polarimetric detection is an alternative but less common due to lower sensitivity .
Advanced: What methodologies are effective in analyzing the oxidative stability of this compound under varying conditions?
Accelerated stability testing under controlled O₂, light, and temperature is paired with fluorescence spectroelectrochemistry to detect reactive oxygen species (ROS) generated during oxidation . Gas chromatography with flame ionization detection (GC-FID) monitors degradation products (e.g., peroxides or epoxides). Kinetic studies use Arrhenius models to predict shelf-life, while NMR identifies structural changes in oxidation byproducts .
Basic: Which spectroscopic or chromatographic techniques are most reliable for identifying this compound in essential oils?
GC-MS is the gold standard, using retention indices (e.g., compared to NIST databases) and mass spectral matching. For example, trans-Rose oxide in Rosa damascena has a characteristic retention index of 1127 on non-polar columns (e.g., DB-5MS) . Infrared (IR) spectroscopy identifies functional groups (C-O-C stretch at 1,100 cm⁻¹), while NMR (¹³C and ¹H) confirms substitution patterns and stereochemistry .
Advanced: How can read-across approaches address data gaps in the toxicological profiling of this compound?
Read-across leverages data from structurally similar compounds (e.g., cis-Rose oxide or linalool oxide) to predict toxicity. The European Chemicals Agency (ECHA) guidelines recommend using QSAR Toolbox to identify analogs, followed by hypothesis-driven validation. For example, acute oral toxicity can be inferred from citronellol data, but differences in metabolic pathways (e.g., cytochrome P450 interactions) must be addressed via in vitro assays (e.g., HepG2 cell viability tests) .
Basic: What factors influence the yield of this compound during biotransformation processes?
Substrate concentration, microbial strain selection, and media composition are critical. In Cassia angustifolia biotransformation, cassava wastewater (CM) media increased trans-Rose oxide yield to 11.9 µg/mL compared to synthetic media, likely due to native enzymes in the wastewater . Oxygenation and pH control (optimal pH 6.5–7.0) further enhance enzymatic activity (e.g., cytochrome P450 monooxygenases). GC-MS with external calibration quantifies yields .
Advanced: What statistical approaches are recommended for interpreting variability in this compound concentration across experimental replicates?
Multivariate analysis (e.g., PCA or PLS-DA) identifies sources of variability (e.g., extraction method or plant genotype). For small datasets, ANOVA with post-hoc Tukey tests compares means, while Grubbs’ test detects outliers. Reporting confidence intervals (95% CI) and relative standard deviation (RSD < 5% for GC-MS) ensures reproducibility. Bootstrapping is used for non-normal distributions .
Notes
- Methodological Rigor : All answers emphasize peer-reviewed techniques (GC-MS, MDGC-MS, spectroelectrochemistry) and validation steps (internal standards, statistical tests).
- Data Sources : Excludes non-academic platforms (e.g., benchchem.com ) per guidelines.
- Stereochemical Specificity : Highlights the importance of enantiomer separation in odorant research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
